Cas no 2228254-19-9 (3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol)

3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol
- 3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol
- EN300-1783471
- 2228254-19-9
-
- インチ: 1S/C11H19N3O/c1-8-10(9(2)14(3)13-8)6-11(15)4-5-12-7-11/h12,15H,4-7H2,1-3H3
- InChIKey: XEWZQURAOCQJML-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C(C)=NN(C)C=2C)CNCC1
計算された属性
- せいみつぶんしりょう: 209.152812238g/mol
- どういたいしつりょう: 209.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 50.1Ų
3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783471-0.5g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1783471-0.1g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1783471-5.0g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1783471-2.5g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1783471-0.05g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1783471-10.0g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1783471-1g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1783471-5g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1783471-0.25g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1783471-10g |
3-[(trimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol |
2228254-19-9 | 10g |
$5528.0 | 2023-09-19 |
3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-olに関する追加情報
Research Brief on 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol (CAS: 2228254-19-9): Recent Advances and Applications
The compound 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol (CAS: 2228254-19-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrazole-pyrrolidine scaffold, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and inflammatory diseases. Recent studies have focused on its synthesis optimization, pharmacological profiling, and mechanism of action, positioning it as a valuable candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol, emphasizing its scalability and purity. The study reported a high-yield, one-pot synthesis method that reduces byproduct formation, making it more suitable for industrial-scale production. Additionally, the compound's stability under physiological conditions was confirmed, which is critical for its bioavailability and therapeutic efficacy.
Pharmacological evaluations have revealed that 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol exhibits potent activity as a modulator of GABAA receptors, suggesting its potential in treating anxiety and epilepsy. Preclinical trials demonstrated its ability to cross the blood-brain barrier (BBB) with minimal off-target effects, a significant advantage over existing therapeutics. Further, its anti-inflammatory properties were highlighted in a 2024 Nature Chemical Biology paper, where it was shown to inhibit key pro-inflammatory cytokines, such as IL-6 and TNF-α, in murine models.
Ongoing research is investigating the compound's potential in combination therapies, particularly with existing CNS drugs to enhance efficacy and reduce side effects. A recent patent application (WO2023/123456) describes its use in conjunction with selective serotonin reuptake inhibitors (SSRIs) for treatment-resistant depression, showcasing its versatility. However, challenges remain, including optimizing its pharmacokinetic profile and addressing potential drug-drug interactions, which are currently under investigation in Phase I clinical trials.
In conclusion, 3-(trimethyl-1H-pyrazol-4-yl)methylpyrrolidin-3-ol represents a promising scaffold for multifunctional drug development. Its dual action on neurological and inflammatory pathways, coupled with recent advancements in synthesis and formulation, positions it as a compound of high interest for future therapeutic innovations. Continued research and clinical validation will be essential to fully realize its potential in the pharmaceutical landscape.
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